

Independent Verification of CS-722's Published Research Findings: A Comparative Guide

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Compound of Interest

Compound Name: CS-722

Cat. No.: B1669648

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive body of peer-reviewed, published research with detailed quantitative data and independent verification for compounds identified as "**CS-722**" in a drug development context is not publicly available. The identifier "**CS-722**" is associated with at least two distinct investigational drugs in early-stage clinical development: ABBV-722 and SI-722. This guide provides a comparative overview based on currently accessible information from clinical trial registries, corporate disclosures, and related scientific literature.

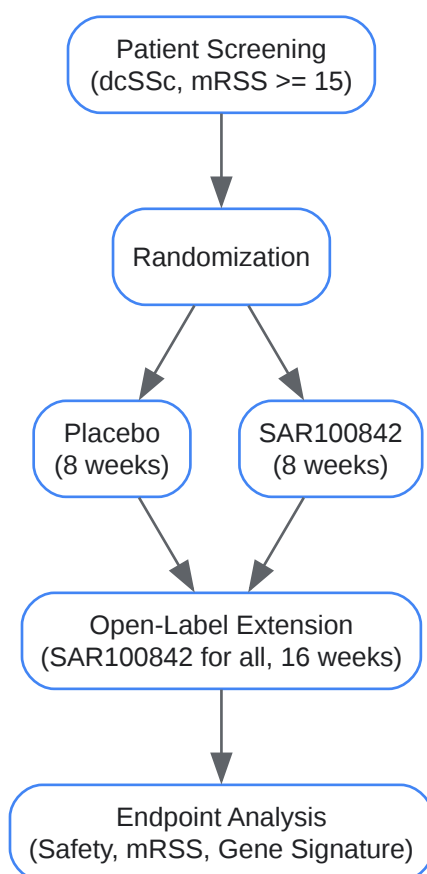
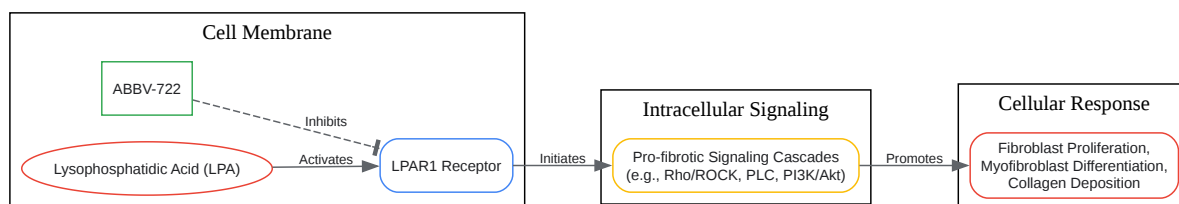
Section 1: ABBV-722 - An Investigational LPAR1 Antagonist for Fibrotic Diseases

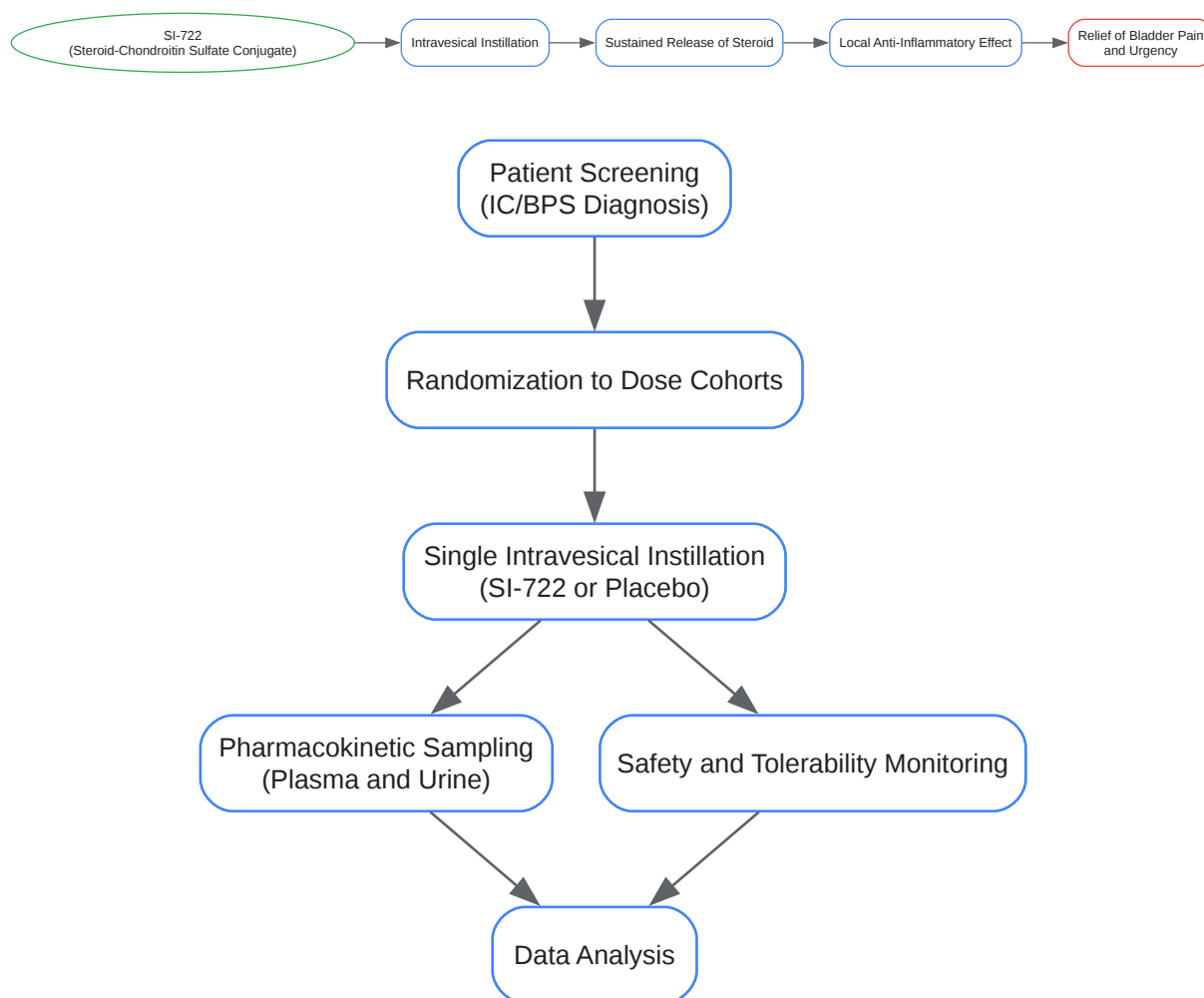
ABBV-722 is a small molecule being developed by AbbVie, targeting the lysophosphatidic acid receptor 1 (LPAR1).[1] This receptor is implicated in the pathogenesis of fibrotic diseases.[2] ABBV-722 is currently in Phase 1 clinical trials for the treatment of systemic sclerosis and idiopathic pulmonary fibrosis.[1][3]

Mechanism of Action

ABBV-722 functions as an antagonist to the LPAR1 receptor. By blocking this receptor, it aims to inhibit downstream signaling pathways that contribute to inflammation and fibrosis.[4] Lysophosphatidic acid (LPA) is a signaling molecule that, through LPAR1, can promote

fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of tissue scarring.





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